molecular formula C20H21N3O7S B442712 3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide CAS No. 356561-65-4

3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B442712
CAS No.: 356561-65-4
M. Wt: 447.5g/mol
InChI Key: INRYHTLRPWLDLY-UHFFFAOYSA-N
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Description

Key Functional Groups and Their Roles:

Functional Group Position Role
Methoxy (-OCH₃) 3,4,5 on benzene Enhances lipophilicity and influences electronic distribution
Sulfamoyl (-SO₂NH-) Central bridge Facilitates hydrogen bonding and target binding
Oxazole ring Terminal group Contributes to π-π stacking and metabolic stability

The SMILES notation (COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C) confirms the connectivity of these groups. The methoxy groups create steric hindrance, while the oxazole ring’s electron-deficient nature promotes interactions with biological targets.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c1-12-9-18(22-30-12)23-31(25,26)15-7-5-14(6-8-15)21-20(24)13-10-16(27-2)19(29-4)17(11-13)28-3/h5-11H,1-4H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRYHTLRPWLDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

Reactants :

  • 3,4,5-Trimethoxybenzoic acid (10 mmol)

  • Thionyl chloride (15 mmol)

Conditions :

  • Reflux at 70°C for 4 h under nitrogen.

  • Excess thionyl chloride removed via rotary evaporation.

Yield : >90% (pale yellow liquid).

Step 2: Formation of 4-Aminophenylsulfonamide Intermediate

Reactants :

  • 5-Methyl-1,2-oxazol-3-amine (5 mmol)

  • 4-Nitrobenzenesulfonyl chloride (5.5 mmol)

Conditions :

  • Stirred in dry dichloromethane (DCM) with pyridine (6 mmol) at 0°C→25°C for 12 h.

  • Washed with 5% HCl and brine.

Yield : 78% (white crystalline solid).

Step 3: Catalytic Hydrogenation of Nitro Group

Reactants :

  • 4-Nitro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (4 mmol)

  • H₂ (1 atm) over 10% Pd/C (50 mg)

Conditions :

  • Ethanol (20 mL), 25°C, 6 h.

  • Filtered through Celite to remove catalyst.

Yield : 95% (4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide).

Step 4: Amide Coupling with 3,4,5-Trimethoxybenzoyl Chloride

Reactants :

  • 3,4,5-Trimethoxybenzoyl chloride (4.5 mmol)

  • 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (4 mmol)

Conditions :

  • Tetrahydrofuran (THF, 15 mL) and triethylamine (6 mmol) at 0°C→70°C for 7 h.

  • Quenched with ice water, recrystallized from ethanol/water (1:1).

Yield : 63% (brown flocculent crystals).

StepKey ParametersYieldPurity (HPLC)
1Thionyl chloride reflux90%98%
2Pyridine in DCM78%95%
3Pd/C hydrogenation95%99%
4THF/TEA coupling63%91%

Synthetic Route 2: One-Pot Tandem Sulfonylation-Amidation

Reaction Design

To reduce purification steps, a tandem approach couples 3,4,5-trimethoxybenzoic acid directly with in-situ-generated sulfonamide:

Reactants :

  • 3,4,5-Trimethoxybenzoic acid (10 mmol)

  • 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (9 mmol)

  • EDCl (10.5 mmol), HOBt (10 mmol)

Conditions :

  • DMF (20 mL), 0°C→25°C, 24 h.

  • Acid activation via EDCl/HOBt minimizes racemization.

Yield : 58% (requires chromatographic purification with CHCl₃/MeOH 95:5).

Reaction Optimization and Challenges

Solvent Effects on Amidation

  • THF : Moderate yield (63%) due to poor sulfonamide solubility.

  • DMF : Higher solubility but lowers yield (58%) from side reactions.

  • Optimal : THF/DCM (1:1) increases yield to 68%.

Temperature Control

  • <0°C : Slows acyl chloride reactivity, reducing dimerization.

  • >70°C : Decomposition of oxazole ring observed via HPLC.

Catalytic Improvements

  • DMAP (4-Dimethylaminopyridine) : Added (0.5 eq) to accelerate amidation, boosting yield to 72%.

Purification and Characterization

Recrystallization vs. Chromatography

  • Ethanol/water : Affords 91% purity but loses 15% yield.

  • Silica gel chromatography : Higher recovery (85%) with CHCl₃/MeOH gradients.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 6.93 (s, 2H, OCH₃), 2.41 (s, 3H, CH₃).

  • HRMS : m/z 448.1234 [M+H]⁺ (calc. 448.1238).

Scale-Up Considerations and Industrial Feasibility

  • Cost drivers : 5-Methyl-1,2-oxazol-3-amine ($$320/g) accounts for 60% of material costs.

  • Alternative routes : Microbial oxidation of toluene derivatives reduces oxazole synthesis cost by 40% .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the isoxazole moiety can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxy groups can enhance the compound’s binding affinity through hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds with target proteins. The isoxazole moiety may contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Key Observations :

  • Trimethoxy substitution (target compound) enhances steric bulk and electron-donating capacity compared to unsubstituted or mono-substituted analogs. This may influence binding to hydrophobic enzyme pockets .

Key Observations :

  • The carbamothioyl derivatives (e.g., ethyl carbamate) exhibit superior antimicrobial activity compared to benzamide-only analogs, likely due to enhanced hydrogen bonding with bacterial enzymes .
  • The target compound’s trimethoxy group may improve binding to kinase targets (e.g., EGFR) by mimicking ATP’s adenine moiety, though experimental validation is pending .

Crystallographic and Conformational Analysis

Table 3: Structural Parameters from X-ray Studies

Compound Name Dihedral Angle (Benzamide-Sulfamoyl) Planarity (RMSD, Å) Crystal System References
3,4,5-Trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (Target) 81.27° (A/B rings) 0.0068 Monoclinic (P21/c)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 76.01° (B/C rings) 0.0031 Monoclinic
4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (Methanolate) 0.004 Monoclinic

Key Observations :

  • Hydrogen-bonded chains along the [0 0 1] axis (observed in the methanolate derivative) highlight the role of solvent in stabilizing crystal packing .

Biological Activity

3,4,5-Trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (CAS No. 356561-65-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H21_{21}N3_3O7_7S, with a molecular weight of 447.46 g/mol. The compound features a complex structure that includes methoxy groups and a sulfamoyl moiety, which are critical for its biological activity.

Antiviral Activity

Research has indicated that derivatives of benzamide compounds exhibit significant antiviral properties. In particular, studies have shown that similar compounds can inhibit enterovirus 71 (EV71), a pathogen responsible for hand-foot-and-mouth disease. The IC50_{50} values for these compounds ranged from 5.7 μM to 18 μM against various strains of EV71, suggesting promising antiviral potential .

Antimicrobial Activity

The sulfonamide derivatives related to this compound have been studied for their antimicrobial properties. For instance, the synthesis of related sulfonamide compounds has demonstrated effective inhibition against bacterial strains. The presence of the sulfamoyl group is often linked to enhanced antibacterial activity by interfering with folic acid synthesis in bacteria .

Study on Antiviral Efficacy

A study published in Molecules evaluated a series of N-phenylbenzamide derivatives for their antiviral activity against multiple strains of EV71. The results indicated that modifications at the C-3 position of the benzene ring significantly impacted antiviral potency. Compounds with electron-withdrawing groups showed increased activity compared to those without such modifications .

CompoundStrain TestedIC50_{50} (μM)TC50_{50} (μM)Selectivity Index
1eH (C2 genotype)5.7 ± 0.8620 ± 0.0108
1cSZ-9815->10
5eJS-52-316->15

Synthesis and Characterization

The synthesis of this compound involves reacting specific sulfonamide precursors with benzamide derivatives under controlled conditions. The process typically includes adjusting pH and monitoring reaction progress through spectroscopic methods to ensure high yield and purity .

The proposed mechanism of action for compounds like this compound involves interference with viral replication processes or bacterial metabolic pathways. The sulfonamide moiety is known to mimic para-amino benzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria, which is crucial for folate synthesis.

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